molecular formula C20H16F3N3O3 B11048597 7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11048597
M. Wt: 403.4 g/mol
InChI Key: ZQINJZOANZTLJW-UHFFFAOYSA-N
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Description

7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[4,5-b]pyridine structure, followed by the introduction of the hydroxy, methoxy, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow processes to ensure consistent production. The scalability of the synthesis process is crucial for its application in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the imidazo[4,5-b]pyridine core.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7,4’-Dihydroxy-3’-methoxyflavan: Shares similar hydroxy and methoxy groups but lacks the trifluoromethyl group.

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl): Contains similar hydroxy and methoxy groups but has a different core structure.

    4′,5,7-Trihydroxy-3′-methoxyflavone: Similar in having hydroxy and methoxy groups but differs in the overall molecular framework.

Uniqueness

The uniqueness of 7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one lies in its combination of functional groups and the imidazo[4,5-b]pyridine core. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H16F3N3O3

Molecular Weight

403.4 g/mol

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H16F3N3O3/c1-29-16-7-11(5-6-15(16)27)14-9-17(28)25-19-18(14)26(10-24-19)13-4-2-3-12(8-13)20(21,22)23/h2-8,10,14,27H,9H2,1H3,(H,25,28)

InChI Key

ZQINJZOANZTLJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC=CC(=C4)C(F)(F)F)O

Origin of Product

United States

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